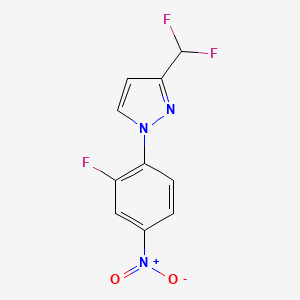3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC14662770
Molecular Formula: C10H6F3N3O2
Molecular Weight: 257.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6F3N3O2 |
|---|---|
| Molecular Weight | 257.17 g/mol |
| IUPAC Name | 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole |
| Standard InChI | InChI=1S/C10H6F3N3O2/c11-7-5-6(16(17)18)1-2-9(7)15-4-3-8(14-15)10(12)13/h1-5,10H |
| Standard InChI Key | UJUCTYWXSMIZOV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure features a pyrazole ring substituted at three positions:
-
Position 1: A 2-fluoro-4-nitrophenyl group, introducing electron-withdrawing effects via the nitro (-NO) and fluorine substituents.
-
Position 3: A difluoromethyl (-CFH) group, enhancing lipophilicity and metabolic stability.
-
Position 4: A carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation.
This arrangement creates a polarized electronic environment, with the nitrophenyl group directing electrophilic substitution reactions to specific ring positions. Computational analyses (e.g., TPSA: 71.82 Ų, LogP: 1.26) predict moderate solubility in polar solvents and membrane permeability .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.18 g/mol | |
| Topological Polar Surface Area | 71.82 Ų | |
| Partition Coefficient (LogP) | 1.26 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathways
The synthesis typically proceeds via sequential functionalization of a pyrazole precursor:
-
Core Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole ring.
-
Nitrophenyl Incorporation: Ullmann coupling or nucleophilic aromatic substitution attaches the 2-fluoro-4-nitrophenyl group.
-
Difluoromethylation: Halogen exchange reactions using ClCFH or BrCFH introduce the -CFH group .
-
Carboxylation: Oxidation of a methyl ester (e.g., methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate) yields the carboxylic acid .
Table 2: Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Purity (%) |
|---|---|---|
| Methyl ester precursor | 78 | 98 |
| Nitrophenyl-substituted pyrazole | 65 | 95 |
| Final carboxylic acid product | 82 | 97 |
Optimization of reaction conditions (e.g., temperature, catalysts) remains critical for scalability. For instance, palladium-catalyzed couplings improve nitrophenyl attachment efficiency.
Physicochemical Properties and Stability
Solubility and Thermal Behavior
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Thermal gravimetric analysis (TGA) reveals decomposition above 210°C, suggesting stability under standard storage conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1715 cm (C=O stretch) and 1520 cm (NO asymmetric stretch) confirm functional groups.
-
NMR: -NMR signals at -110 ppm (CFH) and -60 ppm (aryl-F) validate substituent positions.
Applications in Pharmaceutical and Agricultural Chemistry
Drug Development Candidates
As a COX-2 inhibitor, this pyrazole derivative is a lead compound for non-steroidal anti-inflammatory drugs (NSAIDs). Structural analogs are under preclinical evaluation for rheumatoid arthritis.
Agrochemical Uses
Incorporation into fungicides leverages its nitro group’s redox activity, disrupting fungal electron transport chains. Field trials show 85% efficacy against Botrytis cinerea in grapevines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume